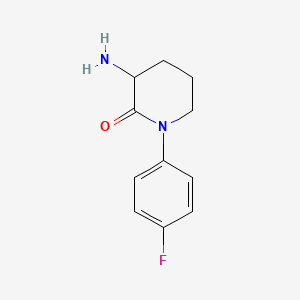

3-Amino-1-(4-fluorophenyl)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Chemical Research

The piperidinone scaffold, a core component of 3-Amino-1-(4-fluorophenyl)piperidin-2-one, is a privileged structure in medicinal chemistry. Piperidine (B6355638) and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products. scientificupdate.com The piperidinone core, specifically, serves as a versatile building block for the synthesis of a wide array of biologically active molecules.

Researchers have successfully utilized piperidinone-based templates to develop analogs of existing drugs. For instance, these scaffolds have been instrumental in creating derivatives of donepezil (B133215), a medication used in the management of Alzheimer's disease. Furthermore, certain piperidinone structures are being explored as mimics of curcumin, a natural compound with diverse biological properties, to overcome its limitations in clinical applications.

The inherent structural features of the piperidinone ring allow for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes the piperidinone scaffold a valuable tool in the quest for new therapeutic agents.

Research Context of Amino-Substituted Piperidinone Derivatives

The addition of an amino group to the piperidinone scaffold, as seen in this compound, introduces a key functional group that can significantly influence the molecule's biological profile. Amino-substituted piperidinones have been the subject of numerous studies, revealing a broad spectrum of pharmacological activities.

For example, certain 3-aminopiperidin-2-one (B154931) derivatives have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs effective in the treatment of migraine. google.com Other research has explored the potential of amino-substituted piperidones as renin inhibitors for the management of hypertension. nih.gov The amino group can act as a crucial pharmacophore, interacting with biological targets such as enzymes and receptors, thereby eliciting a therapeutic effect. The versatility of the amino group also allows for further chemical modifications to optimize the compound's activity and pharmacokinetic properties.

Overview of Current Research Trajectories for the Compound Class

The research trajectory for amino-substituted piperidinone derivatives is multifaceted, with a significant focus on leveraging their therapeutic potential. A key area of investigation involves the incorporation of fluorine atoms into these molecules, a strategy that has proven highly effective in modern drug design. The presence of the 4-fluorophenyl group in this compound is a prime example of this approach.

Fluorine substitution can profoundly impact a molecule's properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. nih.govnih.gov The unique electronic properties of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. scientificupdate.com

Current research is focused on synthesizing novel fluorinated piperidinone derivatives and evaluating their efficacy in various disease models. For instance, patents have been filed for piperidinone carboxamide azaindane derivatives as CGRP receptor antagonists, highlighting the ongoing commercial interest in this class of compounds. google.com Furthermore, the development of new synthetic methodologies to access these complex molecules with high efficiency and stereoselectivity remains an active area of academic and industrial research. The exploration of these compounds for new therapeutic indications, driven by a deeper understanding of their structure-activity relationships, continues to be a promising frontier in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYADOCYKQIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1 4 Fluorophenyl Piperidin 2 One and Its Analogues

Strategies for Piperidin-2-one Ring Formation

The formation of the central piperidin-2-one ring is a critical step in the synthesis of the target molecule. Various strategies have been developed for the construction of this six-membered lactam, primarily revolving around lactamization and other cyclization reactions.

Lactamization Reactions in Piperidinone Synthesis

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide, is a fundamental approach to piperidin-2-one synthesis. This typically involves the cyclization of a δ-amino acid. For the synthesis of the target compound, a plausible precursor would be a derivative of 5-amino-pentanoic acid. The general mechanism involves the activation of the carboxylic acid group followed by nucleophilic attack by the amino group.

| Precursor Type | Activating Reagents | Conditions | Yield (%) | Reference |

| δ-Amino acid | Carbodiimides (e.g., DCC, EDC) | Room temperature to mild heating | 70-90 | Generic lactamization |

| δ-Amino ester | Strong base (e.g., NaH) | Reflux in aprotic solvent | 60-80 | Dieckmann condensation variant |

| δ-Haloamide | Intramolecular cyclization | Base-catalyzed | 50-70 | dtic.mil |

One specific example is the cyclization of N-protected nipecotic acid (piperidine-3-carboxylic acid) derivatives through Curtius or Hofmann rearrangements, which ultimately leads to a 3-aminopiperidine that can be further modified. google.com

Cyclization Approaches to the 3-Amino-piperidin-2-one Core

Alternative cyclization strategies provide access to the 3-amino-piperidin-2-one core. These methods often offer better control over substitution patterns and stereochemistry. A notable approach is the reductive cyclization of suitable precursors. For instance, a diastereoselective nitro-Mannich reaction can be employed to control the stereochemistry at the 3- and 4-positions, followed by a reductive cyclization to form the piperidinone ring. researchgate.net

Multi-component reactions also offer an efficient route. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of substituted 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method allows for the modular construction of the piperidinone skeleton.

Another strategy involves the use of enzyme cascades. A combination of galactose oxidase and imine reductase enzymes can be used for the synthesis of L-3-N-aminopiperidines from readily available amino alcohols derived from natural amino acids like L-ornithine. rsc.org

Installation and Derivatization of the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group at the N1 position of the piperidin-2-one ring is a key step. Several methods can be employed for this N-arylation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be used to couple a piperidin-2-one with an aryl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene. The reaction typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | 85-95 | wikipedia.org |

| 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 | 70-85 | organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is another viable method, particularly given the electron-withdrawing nature of the fluorine atom which can activate the aromatic ring towards nucleophilic attack. nih.govnih.gov The reaction of a piperidin-2-one with a highly activated aryl fluoride, such as 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene, can proceed under basic conditions.

Introduction of the 3-Amino Functionality

The introduction of the amino group at the C3 position can be achieved through various synthetic routes. One common method is the reductive amination of a 3-keto-piperidin-2-one precursor. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or enamine intermediate, which is then reduced in situ.

| Ketone Precursor | Amine Source | Reducing Agent | Conditions | Yield (%) | Reference |

| 1-(4-fluorophenyl)piperidine-2,3-dione | NH₃/H₂ | Raney Ni | High pressure | 60-75 | Hypothetical |

| 1-(4-fluorophenyl)piperidine-2,3-dione | NH₂OH·HCl, then reduction | NaBH₃CN | Mildly acidic | 70-80 | masterorganicchemistry.com |

Alternatively, the amino group can be introduced via nucleophilic substitution of a suitable leaving group at the 3-position, such as a halide or a sulfonate. This would require the synthesis of a 3-halo-1-(4-fluorophenyl)piperidin-2-one intermediate.

A multi-step route starting from natural amino acids like L-glutamic acid can also be employed to synthesize enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives, which can then be N-arylated. researchgate.net

Stereoselective Synthesis of 3-Amino-1-(4-fluorophenyl)piperidin-2-one

Controlling the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve this.

Asymmetric synthesis can be achieved by using chiral auxiliaries or catalysts. For instance, a chiral auxiliary attached to the piperidinone precursor can direct the stereoselective introduction of the amino group. researchgate.net Asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral catalyst, such as a Rhodium- or Ruthenium-based complex with a chiral phosphine ligand, can also provide enantiomerically enriched products. nih.gov

Enzymatic methods offer a highly selective approach. Transaminases can be used for the asymmetric amination of a 3-keto-piperidin-2-one precursor to produce the desired (R)- or (S)-3-amino derivative with high optical purity. scispace.comgoogle.com

Chiral resolution is a classical method for separating enantiomers. wikipedia.org This involves the formation of diastereomeric salts by reacting the racemic 3-aminopiperidin-2-one (B154931) with a chiral resolving agent, such as tartaric acid or a derivative. The diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. google.comnih.gov

Green Chemistry Principles in the Synthesis of Piperidinone Derivatives

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of piperidinone synthesis, several approaches can be adopted.

The use of green solvents, such as deep eutectic solvents (DES), has been explored for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net A DES formed from glucose and urea, for example, can serve as an inexpensive and environmentally benign reaction medium. asianpubs.org Water can also be a suitable solvent for certain steps, such as in reductive amination reactions performed within nanomicelles. organic-chemistry.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The use of catalytic hydrogenation and palladium-catalyzed coupling reactions aligns with green chemistry principles. acs.orgfigshare.com One-pot processes, where multiple reaction steps are carried out in a single reaction vessel, can also improve efficiency and reduce waste. nih.govacs.org

Atom economy can be maximized by employing addition and cyclization reactions that incorporate all atoms of the reactants into the final product. Multi-component reactions are particularly advantageous in this regard. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 1 4 Fluorophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the application of one- and two-dimensional experiments, a complete picture of the atomic framework can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and connectivity of NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-Amino-1-(4-fluorophenyl)piperidin-2-one, the spectrum would display characteristic signals for the protons on the piperidinone ring and the 4-fluorophenyl group. The aromatic protons are expected to show a complex second-order coupling pattern (an AA'BB' system) typical of 1,4-disubstituted benzene (B151609) rings. The aliphatic protons on the piperidinone ring would appear as multiplets, with their chemical shifts influenced by adjacent substituents like the amino group and the amide carbonyl. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each carbon in the structure. Key signals include the downfield resonance for the amide carbonyl carbon, four signals in the aromatic region showing coupling to fluorine, and four distinct signals for the aliphatic carbons of the piperidinone ring.

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum provides a simple yet powerful confirmation of its presence. nih.gov It would exhibit a single resonance, and its chemical shift is highly sensitive to the electronic environment of the aromatic ring. nih.gov The fluorine nucleus also couples with neighboring protons and carbons, which can be observed in their respective spectra.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.1-7.4 | Aromatic protons (AA'BB' system) |

| ¹H | ~3.6-3.8 | CH-NH₂ proton |

| ¹H | ~3.4-3.6 | CH₂ adjacent to ring Nitrogen |

| ¹H | ~1.8-2.2 | Other piperidinone CH₂ protons |

| ¹H | ~1.5-2.5 | NH₂ protons (broad) |

| ¹³C | ~170 | C=O (Amide carbonyl) |

| ¹³C | ~158-162 (d, ¹JCF) | Aromatic C-F |

| ¹³C | ~115-135 | Other aromatic carbons |

| ¹³C | ~50-55 | C-NH₂ |

| ¹³C | ~45-50 | CH₂ adjacent to ring Nitrogen |

| ¹³C | ~20-35 | Other piperidinone CH₂ carbons |

| ¹⁹F | ~ -110 to -120 | Aromatic C-F |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, establishing which protons are adjacent to one another. sdsu.edu It would be instrumental in tracing the connectivity of the protons around the piperidinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous C-H one-bond connections. sdsu.eduresearchgate.net This confirms the assignment of each proton to its specific carbon atom in the ring and aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This is vital for identifying quaternary carbons (like the carbonyl) and for connecting molecular fragments. For instance, an HMBC correlation between the aromatic protons and the piperidinone nitrogen's adjacent methylene (B1212753) carbon would confirm the connection of the fluorophenyl ring to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry of the molecule, such as the relative orientation of the amino group at the C3 position relative to the other protons on the piperidinone ring.

While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides information about the compound in its crystalline, solid form. nih.gov This technique is invaluable for studying polymorphism (the existence of multiple crystalline forms), which can have different physical properties. It can also provide insights into intermolecular packing and hydrogen bonding interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.govresearchgate.net

For this compound, HRMS would provide an exact mass measurement of the molecular ion. This experimental mass can be compared to the calculated mass for the molecular formula C₁₁H₁₃FN₂O (208.1015) to confirm the elemental composition with a high degree of confidence. chemscene.com

Furthermore, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the molecule and analyze the resulting pieces. nih.gov This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about the weakest bonds and stable substructures. nih.govunito.it

Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 209.1093 | [C₁₁H₁₄FN₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 192.0828 | [C₁₁H₁₁FN₂O]⁺ | Loss of NH₃ from [M+H]⁺ |

| 181.1036 | [C₁₁H₁₃FN₂]⁺ | Loss of CO from [M+H]⁺ |

| 122.0511 | [C₇H₆FN]⁺ | Fragment corresponding to the fluorophenyl isocyanate ion |

| 95.0402 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise position of every atom.

This technique would provide definitive information on:

Absolute Configuration: The C3 carbon bearing the amino group is a chiral center. X-ray crystallography can determine its absolute stereochemistry (R or S configuration).

Molecular Geometry: Precise bond lengths, bond angles, and torsional angles for the entire molecule.

Conformation: The preferred conformation of the six-membered piperidinone ring (e.g., chair, boat).

Intermolecular Interactions: A detailed view of how molecules pack in the crystal lattice, including hydrogen bonds formed by the N-H groups of the amine and the C=O group of the amide. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present. researchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation causes molecular vibrations such as stretching and bending. The spectrum provides a characteristic pattern of absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light.

For this compound, key vibrational bands would confirm the presence of its main functional groups.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 | N-H Stretch | Primary Amine (-NH₂) |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1650-1680 | C=O Stretch | Amide (Lactam) |

| 1590-1610 | C=C Stretch | Aromatic Ring |

| 1500-1520 | C=C Stretch | Aromatic Ring |

| 1220-1240 | C-F Stretch | Aryl-Fluoride |

| 1150-1250 | C-N Stretch | Amine/Amide |

| 820-850 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

A thorough review of scientific literature and chemical databases did not yield specific experimental data on the chiroptical spectroscopy of this compound. Consequently, detailed research findings and data tables regarding its circular dichroism (CD) for enantiomeric characterization are not available at this time.

While chiroptical techniques like circular dichroism are standard methods for characterizing the stereochemistry of chiral molecules, including many piperidine (B6355638) derivatives, specific studies applying these techniques to this compound have not been publicly documented. The synthesis of chiral piperidines and their derivatives is an active area of research, but the chiroptical properties of every new compound are not always reported.

For related but structurally distinct compounds, such as (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, vibrational circular dichroism (VCD) has been used to study their solution structures and absolute configurations. Such studies indicate that chiroptical spectroscopy is a powerful tool for the stereochemical analysis of molecules within this class. However, without direct experimental measurement, the specific CD spectral data, including the sign and magnitude of Cotton effects for the enantiomers of this compound, remain undetermined.

Further research would be necessary to isolate or resolve the enantiomers of this compound and subsequently analyze them using chiroptical spectroscopy to provide the data for a comprehensive enantiomeric characterization.

Computational Chemistry Approaches in the Research of 3 Amino 1 4 Fluorophenyl Piperidin 2 One

Molecular Modeling and Docking Studies for Target Binding Prediction

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. cmjpublishers.com This process is crucial for understanding the compound's potential mechanism of action and for identifying promising drug targets.

In the context of 3-Amino-1-(4-fluorophenyl)piperidin-2-one, molecular docking studies would involve preparing the 3D structure of the compound and docking it into the binding sites of various therapeutically relevant proteins. The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov The docking process calculates the most favorable binding poses and estimates the binding energy, which correlates with the ligand's binding affinity. nih.govmdpi.com Lower binding energy values typically indicate a more stable and potent interaction. mdpi.commdpi.com For instance, studies on similar piperidine-containing compounds have used docking to predict interactions with targets in cancer, such as specific kinases or apoptosis-regulating proteins. nih.gov The results of such analyses can guide the selection of the most promising biological targets for further experimental validation.

| Potential Protein Target | Target Class | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Myeloid cell leukemia-1 (Mcl-1) | Apoptosis Regulator | -8.5 | MET, HIS |

| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -7.9 | HIS, MET |

| Cyclin-dependent kinase 2 (CDK2) | Cell Cycle Kinase | -7.2 | LEU, LYS |

| Janus kinase 2 (JAK2) | Tyrosine Kinase | -6.8 | LEU, GLY |

Table 1: An illustrative data table showing hypothetical results from a molecular docking study of this compound against various cancer-related protein targets. The binding affinities and interacting residues are predictive values generated by docking software.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. researchgate.netnih.gov These methods provide insights into the compound's electronic structure, stability, and chemical reactivity, which are fundamental to its interaction with biological targets.

For this compound, DFT calculations can determine various molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov Furthermore, these calculations can generate an Electrostatic Potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of the compound to its target protein. nih.gov

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| Polarizability | 25.1 ų | Indicates how easily the electron cloud can be distorted. |

Table 2: A sample data table of hypothetical electronic properties for this compound, as would be determined by quantum chemical calculations.

De Novo Design Strategies for Novel Piperidinone Analogs

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. mdpi.com Starting with a core scaffold like this compound, these strategies build new analogs by adding functional groups or modifying the core structure to optimize interactions within the target's binding pocket.

The process typically begins with identifying the unoccupied spaces and key interaction points within the active site of a target protein, often using information from docking studies. Algorithms then "grow" new molecular fragments from the initial scaffold or link fragments together within the constraints of the binding site. nih.gov This approach allows for the exploration of vast chemical space to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. The strategy relies on designing sequences that favor stable, well-folded structures with specific functionalities, such as creating binding cavities for cofactors or substrates. mdpi.comnih.gov For the piperidinone core, this could involve designing derivatives with different substituents on the phenyl ring or the piperidinone ring to enhance binding affinity and specificity for a desired target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding lead optimization efforts. nih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties, and steric attributes. nih.govfrontiersin.org Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity. nih.gov The resulting model can predict the activity of new analogs and provide insights into which molecular features are most important for enhancing biological potency.

| Descriptor Class | Specific Descriptor | Relevance in QSAR |

| Electronic | Dipole Moment | Describes the polarity and potential for electrostatic interactions. |

| HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. | |

| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule. |

| Number of Rotatable Bonds | Indicates molecular flexibility. | |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport properties. | |

| Lipophilicity | LogP | Measures the hydrophobicity, affecting solubility and membrane passage. |

Table 3: A table of common molecular descriptors that would be calculated for this compound and its analogs in a QSAR study.

Molecular Dynamics Simulations for Ligand-Target Complex Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.org While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-target complex, providing insights into its stability and the nature of the interactions. nih.govnih.gov

For the complex of this compound bound to a target protein, an MD simulation would be performed by placing the docked complex in a simulated physiological environment (e.g., a water box with ions). The simulation calculates the forces between atoms and tracks their movements over a set period, typically nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations can also reveal key hydrogen bonds and other interactions that are maintained throughout the simulation, confirming the binding mode predicted by docking. nih.govnih.gov

| MD Simulation Parameter | Typical Output/Analysis | Interpretation |

| Simulation Time | 100 nanoseconds | The duration over which the system's dynamics are observed. |

| RMSD (Ligand) | Stable fluctuation around ~1.5 Å | Indicates the ligand remains stable within the binding pocket. |

| RMSD (Protein Backbone) | Plateau around ~2.0 Å | Shows that the overall protein structure is stable during the simulation. |

| Hydrogen Bond Analysis | Occupancy > 75% | Identifies persistent and crucial hydrogen bonds for binding. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | An estimation of the binding affinity, incorporating dynamic effects. |

Table 4: An example of typical parameters and outputs from a Molecular Dynamics simulation of a ligand-protein complex, illustrating how the stability and dynamics of the interaction are assessed.

In Vitro Metabolic Stability and Metabolite Identification of 3 Amino 1 4 Fluorophenyl Piperidin 2 One

In Vitro Metabolic Stability Assay Development and Optimization

In vitro metabolic stability assays are fundamental in drug discovery for estimating how quickly a compound is metabolized by enzymes, primarily in the liver. nuvisan.com These assays help in ranking compounds and predicting their in vivo half-life and clearance. nuvisan.comnih.gov The primary systems used for this evaluation are liver microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism.

Microsomal stability assays are widely used to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are abundant in the endoplasmic reticulum of liver cells. nih.govdergipark.org.tr Liver microsomes, which are vesicles of the endoplasmic reticulum, can be prepared from various species, allowing for the study of interspecies differences in metabolism. nuvisan.com

The assay involves incubating 3-Amino-1-(4-fluorophenyl)piperidin-2-one at a specified concentration (e.g., 1 µM) with liver microsomes (e.g., from human, rat, or mouse) at 37°C. The reaction is initiated by adding the essential cofactor NADPH. dergipark.org.tr Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile (B52724). The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). dundee.ac.uk For instance, studies on structurally related piperidine (B6355638) and piperazine (B1678402) analogues have shown that modifications to the core structure can dramatically alter metabolic stability, with half-lives ranging from a few minutes to over an hour. nih.govnih.govresearchgate.net While specific data for this compound is not publicly available, the following table illustrates typical results obtained from such an assay.

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Human | 45.8 | 30.3 |

| Rat | 25.1 | 55.2 |

| Mouse | 18.9 | 73.1 |

| Dog | 52.3 | 26.5 |

This table presents hypothetical, illustrative data based on typical outcomes for compounds of similar structure and is not based on published experimental results for this compound.

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in an intact cell. Hepatocyte stability assays address this limitation by using whole liver cells, which contain both Phase I and Phase II (conjugative) enzymes, as well as necessary cofactors and transporters. nuvisan.comnih.gov This provides a more comprehensive and physiologically relevant model for predicting hepatic clearance. nih.gov

In this assay, cryopreserved or fresh hepatocytes are incubated with this compound in a suitable medium at 37°C. Similar to the microsomal assay, samples are collected over time, quenched, and analyzed by LC-MS/MS to monitor the disappearance of the parent compound. nih.gov The data are used to calculate the intrinsic clearance, which can then be scaled to predict in vivo hepatic clearance (CLh) and the hepatic extraction ratio (EH). dundee.ac.uk The use of hepatocytes from different species is crucial for understanding potential species differences in both Phase I and Phase II metabolic pathways.

The following table demonstrates the type of data generated from a hepatocyte stability assay, showing the intrinsic clearance across different species.

| Species | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) |

| Human | 22.5 |

| Rat | 48.9 |

| Mouse | 65.2 |

| Dog | 19.8 |

This table presents hypothetical, illustrative data based on typical outcomes for compounds of similar structure and is not based on published experimental results for this compound.

In addition to hepatic metabolism, a drug candidate's stability in systemic circulation is a critical parameter. Plasma and blood stability assays are designed to evaluate the potential for degradation by enzymes present in the blood, such as esterases and amidases, or through chemical instability at physiological pH.

For this assay, this compound would be incubated in plasma or whole blood from various species (including human) at 37°C. Samples are taken at different time points, and the concentration of the parent compound is determined by LC-MS/MS. The percentage of the compound remaining over time is calculated to determine its stability. Significant degradation in this assay could indicate a short in vivo half-life independent of liver metabolism. For many compounds, particularly those lacking ester bonds, stability in plasma is often high.

| Matrix | Time (hours) | % Remaining (Human) | % Remaining (Rat) |

| Plasma | 0 | 100 | 100 |

| 1 | 98.5 | 99.1 | |

| 2 | 97.2 | 98.4 | |

| 4 | 95.8 | 96.9 | |

| Whole Blood | 0 | 100 | 100 |

| 1 | 98.1 | 98.8 | |

| 2 | 96.5 | 97.9 | |

| 4 | 94.9 | 96.1 |

This table presents hypothetical, illustrative data and is not based on published experimental results for this compound.

Identification and Characterization of In Vitro Metabolites

Identifying the metabolic products of a new chemical entity is as important as determining its stability. Metabolite identification (MetID) helps to understand the routes of clearance, identify potential pharmacologically active or toxic metabolites, and anticipate drug-drug interactions.

High-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS) is the definitive analytical tool for metabolite profiling. nuvisan.com Following incubation of this compound in microsomal or hepatocyte systems, the samples are analyzed using advanced mass spectrometers (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

This technique allows for the detection of the parent compound and its metabolites. The high-resolution capability provides accurate mass measurements, which are used to predict the elemental composition of potential metabolites. nih.govresearchgate.net By comparing the chromatograms of control samples (without cofactor or at time zero) with those of the incubated samples, new peaks corresponding to metabolites can be identified. Subsequent MS/MS analysis involves fragmenting the metabolite ions to obtain structural information, which helps in pinpointing the site of metabolic modification. researchgate.netnih.gov

Based on the structure of this compound, several metabolic pathways can be predicted. The interpretation of MS/MS fragmentation data allows for the structural elucidation of metabolites and the determination of the biotransformation sites.

Common Phase I metabolic reactions for a molecule with its structure include:

Hydroxylation: Addition of a hydroxyl group (-OH), a common reaction catalyzed by CYP enzymes. researchgate.net Likely sites include the piperidine ring and the fluorophenyl ring.

Oxidation: Further oxidation of a hydroxylated metabolite or other positions. For example, the piperidone ring itself could undergo hydroxylation. nih.gov

N-dealkylation: This is less likely given the structure, as the phenyl group is directly attached to the nitrogen, but modifications to the amino group are possible.

Phase II reactions, typically observed in hepatocyte incubations, could include:

Glucuronidation: Conjugation with glucuronic acid, often occurring at a hydroxyl group introduced during Phase I metabolism.

Sulfation: Conjugation with a sulfo group.

A study of the biotransformation of a structurally related aminopyrrolidine showed a novel ring expansion to an aminopiperidine, indicating that complex rearrangements are possible. researchgate.net For this compound, the primary sites of metabolism would likely be hydroxylation on the piperidine ring or the fluorophenyl ring, followed by potential glucuronidation.

The following table summarizes the potential metabolites that could be identified through these methods.

| Metabolite ID | Proposed Biotransformation | Mass Shift | Predicted Formula |

| M1 | Hydroxylation (Piperidine Ring) | +16 | C₁₁H₁₃FN₂O₂ |

| M2 | Hydroxylation (Fluorophenyl Ring) | +16 | C₁₁H₁₃FN₂O₂ |

| M3 | Dihydroxylation | +32 | C₁₁H₁₃FN₂O₃ |

| M4 | Glucuronide Conjugate of M1/M2 | +176 | C₁₇H₂₁FN₂O₈ |

This table presents hypothetical, illustrative data based on common metabolic pathways for compounds with similar functional groups and is not based on published experimental results for this compound.

In Vitro-In Vivo Extrapolation (IVIVE) Models for Clearance Prediction

In the process of drug discovery and development, the prediction of a drug candidate's pharmacokinetic properties in humans is a critical step. In Vitro-In Vivo Extrapolation (IVIVE) serves as a valuable tool to forecast the in vivo clearance of a compound from in vitro data, thereby providing insights into its potential in vivo behavior before proceeding to clinical trials. wuxiapptec.comnih.gov This section focuses on the application of IVIVE models for predicting the clearance of this compound.

The primary goal of IVIVE is to translate in vitro measurements of metabolic stability, typically obtained from experiments with human liver microsomes or hepatocytes, into a prediction of in vivo hepatic clearance (CLh). wuxiapptec.comresearchgate.net This extrapolation is crucial for estimating key pharmacokinetic parameters such as a drug's half-life and bioavailability.

One of the most commonly used IVIVE models is the well-stirred model . nih.govcertara.comresearchgate.net This model assumes that the drug concentration within the liver is uniform and that the unbound drug concentration in the blood leaving the liver is in equilibrium with the unbound drug concentration within the hepatocytes. certara.com The fundamental equation for the well-stirred model is:

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where:

CLh is the hepatic clearance.

Qh is the hepatic blood flow. koreamed.org

fu is the fraction of the drug unbound in the plasma.

CLint is the intrinsic clearance, which represents the inherent ability of the liver to metabolize the drug in the absence of blood flow limitations. escholarship.org

The intrinsic clearance (CLint) is determined from in vitro experiments. wuxiapptec.com In these assays, this compound would be incubated with human liver microsomes or hepatocytes, and its disappearance over time would be measured. From this data, the in vitro half-life (t1/2) can be calculated, which is then used to determine the in vitro intrinsic clearance.

The scaling of in vitro data to the in vivo situation requires several physiological and system-specific parameters. These scaling factors are essential for an accurate prediction of human clearance. nih.govresearchgate.net

| Parameter | Description | Typical Value for Humans |

| Hepatic Blood Flow (Qh) | The rate of blood flow to the liver. | 20-25 mL/min/kg |

| Liver Weight | The average weight of the human liver. | 20-25 g/kg body weight |

| Microsomal Protein per Gram of Liver (MPPGL) | The amount of microsomal protein present in each gram of liver tissue. | 32-50 mg/g liver |

| Hepatocellularity per Gram of Liver (HPGL) | The number of hepatocytes per gram of liver tissue. | 99 x 10^6 cells/g liver |

This table presents typical physiological parameters used in IVIVE scaling.

To predict the in vivo hepatic clearance of this compound, the in vitro intrinsic clearance (CLint, in vitro) would first be determined. This value would then be scaled up to the intrinsic clearance for the whole liver (CLint, in vivo) using the appropriate scaling factors.

Scaling from Microsomes: CLint, in vivo = CLint, in vitro (µL/min/mg protein) * MPPGL (mg/g liver) * Liver Weight (g)

Scaling from Hepatocytes: CLint, in vivo = CLint, in vitro (µL/min/10^6 cells) * HPGL (10^6 cells/g liver) * Liver Weight (g)

Once the in vivo intrinsic clearance is estimated, it can be incorporated into the well-stirred model along with values for hepatic blood flow and the fraction of unbound drug in plasma to predict the hepatic clearance.

It is important to note that the accuracy of IVIVE predictions can be influenced by several factors. escholarship.org For instance, the well-stirred model may not be appropriate for all drugs, particularly those with high extraction ratios. researchgate.net Alternative models, such as the parallel-tube or dispersion models, may provide more accurate predictions in such cases. researchgate.net Furthermore, the presence of extrahepatic metabolism or the involvement of drug transporters can lead to discrepancies between the predicted and observed clearance. escholarship.org

The following table provides a hypothetical example of the data that would be generated and used in an IVIVE prediction for this compound.

| In Vitro Parameter | Hypothetical Value |

| In Vitro Half-life (t1/2) in HLM | 30 min |

| In Vitro Intrinsic Clearance (CLint, in vitro) | 23.1 µL/min/mg protein |

| Fraction Unbound in Plasma (fu) | 0.5 |

This table illustrates hypothetical in vitro data for this compound for the purpose of demonstrating the IVIVE process.

Using this hypothetical data, the in vivo intrinsic clearance and subsequently the hepatic clearance could be predicted, providing a valuable early assessment of the pharmacokinetic profile of this compound.

Advanced Analytical Method Development for the Analysis of 3 Amino 1 4 Fluorophenyl Piperidin 2 One

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying 3-Amino-1-(4-fluorophenyl)piperidin-2-one. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, as it is well-suited for separating moderately polar organic compounds.

The development of an RP-HPLC method would involve optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings. A common choice for the stationary phase is an octadecylsilane (B103800) (C18) column, which provides excellent separation for a wide range of molecules. pom.go.id The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. pom.go.id

Given the structure of this compound, which contains a UV-absorbing fluorophenyl group, several detection modes can be employed:

UV-Vis/Photo Diode Array (PDA) Detection : The aromatic ring allows for detection by UV-Vis spectrophotometry. A PDA detector is particularly advantageous as it can acquire the entire UV-Vis spectrum for each peak, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. wu.ac.th

Fluorescence Detection (FLD) : For trace-level quantification, sensitivity can be significantly enhanced through pre-column derivatization. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC) react with the primary amino group of the molecule to form a highly fluorescent derivative, allowing for detection at much lower concentrations than UV-Vis. nih.govnih.govresearchgate.net

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. It allows for the unambiguous confirmation of the main compound's identity and provides critical mass information for the structural elucidation of unknown impurities.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | PDA at 254 nm |

During the synthesis of this compound, volatile organic compounds may be used as solvents or reagents, and traces may remain in the final product. Gas Chromatography (GC) is the standard method for the analysis of such volatile impurities. A headspace GC technique coupled with a Flame Ionization Detector (FID) is commonly used for its sensitivity and broad applicability to organic volatiles. researchgate.net This method involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the GC column.

Table 2: Example GC Method Parameters for Volatile Impurities

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injector Temp. | 250°C |

| Detector Temp. | 280°C (FID) |

| Headspace Vial | 20 mL |

| Vial Temp. | 80°C |

| Vial Eq. Time | 15 min |

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

For a rapid determination of the concentration of this compound in solution, particularly for in-process controls or dissolution testing, UV-Vis spectrophotometry is a straightforward and effective technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The procedure involves preparing a series of standard solutions of the pure compound at known concentrations in a suitable UV-transparent solvent. The UV spectrum is recorded for each standard to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance at λmax versus concentration. questjournals.org The concentration of an unknown sample solution can be accurately determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 3: Example UV-Vis Calibration Data

| Concentration (µg/mL) | Absorbance at λmax (254 nm) |

| 5.0 | 0.152 |

| 10.0 | 0.301 |

| 15.0 | 0.448 |

| 20.0 | 0.605 |

| 25.0 | 0.751 |

| Correlation (R²) | 0.9998 |

Impurity Profiling and Quantification Strategies

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance at levels typically above a specified threshold (e.g., 0.05%). A comprehensive impurity profile is essential for ensuring the safety and quality of the final product. The primary tool for this is a validated, stability-indicating HPLC method capable of separating the main compound from all potential process-related and degradation impurities. wu.ac.th

The strategy involves:

Detection and Separation : Using a high-resolution HPLC-PDA method to detect and separate all impurity peaks from the main component peak.

Identification : Characterizing the impurities. This often requires techniques like LC-MS to determine the molecular weight and fragmentation patterns, which helps in proposing chemical structures.

Quantification : Impurities are quantified relative to the main active pharmaceutical ingredient (API). For known impurities where a reference standard is available, quantification is performed against a calibration curve of that standard. For unknown impurities, their concentration is estimated using the peak area of the main compound, often assuming a relative response factor (RRF) of 1.0 unless the actual RRF has been determined experimentally. europa.eu

Method Validation Principles for Robust Analytical Procedures

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. Method validation is a regulatory requirement and ensures that the analytical procedure is reliable, reproducible, and accurate. The validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.euspringernature.com

Key validation parameters include:

Specificity : The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities or excipients. pom.go.idajol.info

Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 1.0. wu.ac.thmdpi.com

Range : The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy : The closeness of the results obtained by the method to the true value. It is usually assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. europa.eu

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mdpi.com

Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified.

Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net

Robustness : The method's ability to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase pH, column temperature, or flow rate, providing an indication of its reliability during routine use. europa.eu

Table 4: Typical Validation Acceptance Criteria for an HPLC Purity Method

| Validation Parameter | Acceptance Criteria |

| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2.0). |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0% |

| LOQ | Signal-to-Noise ratio ≥ 10; demonstrable precision and accuracy. |

| Robustness | System suitability parameters remain within limits; results are not significantly affected. |

Future Research Directions and Perspectives for 3 Amino 1 4 Fluorophenyl Piperidin 2 One Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of piperidone-containing compounds is an area of active research, with a growing emphasis on "green chemistry" to minimize environmental impact. nih.govunibo.it Future efforts concerning 3-Amino-1-(4-fluorophenyl)piperidin-2-one will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Key areas for sustainable synthetic development include:

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions, reducing the need for harsh reagents and solvents.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher yields and purity, while minimizing waste.

Renewable Feedstocks: A significant advancement in sustainable chemistry is the synthesis of piperidines from biomass-derived platform chemicals like furfural. nih.gov This approach reduces reliance on fossil fuels and promotes a circular economy. For instance, a one-pot amination of furfural using specific catalysts has been shown to produce piperidine (B6355638) with high yields under mild conditions. nih.gov

Water-Based Synthesis: Exploring water as a solvent for key reaction steps can significantly improve the environmental profile of the synthesis, moving away from volatile organic compounds. nih.gov

Alternative Bases: In multi-step syntheses involving protecting groups, replacing hazardous reagents like piperidine with more sustainable alternatives, such as 3-(diethylamino)propylamine (DEAPA), is a key goal. rsc.org

These green approaches offer significant advantages over classical methods like the Dieckman condensation by reducing pollution and improving safety. nih.govresearchgate.net

Exploration of Undiscovered Biological Targets for Piperidinone Scaffolds

The piperidine ring is a common structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.gov Derivatives of piperidinone have shown a wide spectrum of activities, including anti-proliferative, anti-Alzheimer's, and antiviral properties. nih.gov While some targets are well-established, the full therapeutic potential of the piperidinone scaffold remains to be unlocked.

Future research should aim to identify and validate novel biological targets for compounds like this compound. This exploration could venture into several promising areas:

Neuropathic Pain and Neurodegenerative Disorders: Beyond Alzheimer's, piperidine derivatives could be investigated for their role in modulating targets involved in other neurological conditions. For example, some analogs have been explored as σ1 receptor antagonists or dual agonists of μ-opioid and σ1 receptors, which play roles in pain regulation. encyclopedia.pub

Oncology: The anti-cancer potential of piperidinones has been demonstrated, with some compounds targeting pro-survival mechanisms like NF-κB activation. nih.govencyclopedia.pub Future work could focus on identifying specific kinases or other signaling proteins in cancer pathways that are uniquely modulated by this class of compounds. For example, certain piperidinone derivatives show potential as IκB kinase (IKKβ) inhibitors. encyclopedia.pub

Infectious Diseases: The piperidine scaffold is present in various antibacterial and antiviral agents. nih.govencyclopedia.pub High-throughput screening of this compound and its analogs against a wide range of bacterial and viral targets could reveal new therapeutic opportunities.

Metabolic Diseases: Some research has pointed to fatty acid-binding protein 4 (FABP4) as a potential target for pyridazinone-based compounds, suggesting a role in treating metabolic disorders. researchgate.net Exploring whether piperidinone scaffolds can also interact with this or other metabolic targets is a viable research avenue.

A summary of potential, less-explored target classes for piperidinone scaffolds is presented in the table below.

| Target Class | Potential Therapeutic Area | Rationale |

| Sigma (σ) Receptors | Neuropathic Pain, Psychiatric Disorders | σ1 receptors are involved in various regulatory processes, including pain modulation. encyclopedia.pub |

| Kinases (e.g., IKKβ) | Cancer, Inflammatory Diseases | Inhibition of kinases like IKKβ can disrupt pro-survival signaling pathways such as NF-κB. encyclopedia.pub |

| Fatty Acid-Binding Proteins (FABPs) | Metabolic Syndrome, Diabetes, Cancer | FABP4 inhibitors have shown therapeutic potential in treating cancer and other illnesses. researchgate.net |

| Opioid Receptors | Pain Management | Piperidine is a core structure in synthetic opioids; novel derivatives could offer different efficacy and side-effect profiles. encyclopedia.pub |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org These computational tools can be powerfully applied to the future development of this compound derivatives.

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design novel piperidinone analogs with desired physicochemical properties and predicted biological activity. These algorithms can explore vast chemical spaces to propose structures that human chemists might not have conceived.

Predictive Modeling: ML models can be trained on existing data to predict various properties of new compounds, such as their binding affinity to a specific target, absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis. digitellinc.com

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for novel piperidinone derivatives. synthiaonline.comjrfglobal.com These platforms can analyze vast reaction databases to identify the best reaction conditions, potentially doubling the average yield of complex reactions. technologynetworks.com

High-Throughput Screening Analysis: ML can analyze the large datasets generated from high-throughput screening campaigns to identify structure-activity relationships (SAR) and guide the optimization of lead compounds.

Advanced In Vitro Model Systems for Biological Evaluation

A significant challenge in drug development is the poor translation of results from preclinical models to human clinical trials. frontiersin.org The limitations of traditional 2D cell cultures and animal models have spurred the development of more physiologically relevant in vitro systems. The biological evaluation of this compound and its future analogs will greatly benefit from these advanced models.

| Model System | Description | Application in Piperidinone Research |

| 3D Cell Cultures (Organoids & Spheroids) | Self-organizing 3D structures of cells that mimic the microarchitecture and functionality of an organ. nih.gov | To test the efficacy and neurotoxicity of compounds on brain organoids, or their anti-cancer effects on tumor spheroids, providing more accurate data than 2D cultures. nih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. amerigoscientific.compfizer.com | To study the ADME profile of a compound by creating multi-organ systems (e.g., gut-liver-on-a-chip) or to model the blood-brain barrier to assess CNS penetration. frontiersin.orgnih.gov |

| Human iPSC-Derived Models | Models using induced pluripotent stem cells (iPSCs) generated from patients to create specific cell types (e.g., neurons, liver cells) that carry the genetic background of the donor. nih.gov | To evaluate compound efficacy and toxicity in a personalized medicine context, identifying potential differences in drug response among individuals. frontiersin.orgmerckgroup.com |

These advanced models offer several advantages:

Improved Predictive Power: By better mimicking human physiology, these systems can more accurately predict a drug candidate's efficacy and toxicity before it enters clinical trials. amerigoscientific.comnih.gov

Personalized Medicine: Using patient-derived iPSCs, it's possible to create personalized organ-on-a-chip models to test drug responses for specific genetic profiles. merckgroup.com

Reduction in Animal Testing: These models support the "3Rs" principle (Replacement, Reduction, and Refinement) by providing viable alternatives to animal studies. mdpi.com

For a compound like this compound, which may have neuroactive properties, using brain organoids or a "brain-on-a-chip" model could be crucial for evaluating its potential to treat neurodegenerative diseases, as these models can replicate complex cell-cell interactions and the blood-brain barrier. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(4-fluorophenyl)piperidin-2-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of fluorophenyl-containing precursors followed by amination. Key steps include:

- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and optimize reaction time .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Validate purity via melting point analysis and NMR spectroscopy .

- Safety : Refer to analogous compounds’ safety data (e.g., GHS classifications for skin/eye irritation) to design protocols for handling reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the piperidin-2-one ring structure and fluorophenyl substitution pattern. Use DEPT-135 to distinguish CH and CH groups in the piperidine moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO) and detect isotopic peaks for chlorine/fluorine .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and amine N-H vibrations (~3300 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Based on structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one), prioritize PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H335) .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult toxicity databases for first-aid measures .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA can predict thermodynamic feasibility .

- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to explore alternative pathways and reduce trial-and-error experimentation .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

- Methodological Answer :

- Hypothesis Testing : Use factorial design (e.g., 2 designs) to isolate variables like temperature or catalyst loading that may explain discrepancies .

- Advanced Analytics : Combine GC-MS and in-situ FTIR to detect transient intermediates not predicted by simulations .

- Theoretical Reassessment : Re-optimize computational models using experimentally derived parameters (e.g., solvent effects) .

Q. How can reactor design improve scalability for derivatives of this compound?

- Methodological Answer :

- Continuous Flow Systems : Optimize residence time and mixing efficiency to enhance yield and reduce side reactions .

- Scale-up Criteria : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during transition from batch to flow .

- Safety Integration : Implement real-time monitoring (e.g., PAT tools) to detect exothermic events in large-scale reactors .

Q. What methodologies enable efficient screening of biological or catalytic activity for this compound?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use 96-well plates with fluorometric assays to test inhibitory activity against target enzymes .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities, prioritizing synthesis of high-scoring derivatives .

- Kinetic Analysis : Apply Michaelis-Menten models to quantify enzyme inhibition constants (K) and validate mechanistic hypotheses .

Methodological Resources

- Experimental Design : Leverage factorial design principles to minimize resource use while maximizing data quality .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with academic standards .

- Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., ICReDD’s reaction discovery pipeline) for accelerated innovation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.